molecular formula C20H24N2O3S B2392515 N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1704664-08-3

N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2392515
CAS No.: 1704664-08-3
M. Wt: 372.48
InChI Key: SWIZAYRMDALXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by a central oxalyl backbone that connects a 2-methoxy-2-phenylbutyl group and a 2-(methylthio)phenyl group. This molecular architecture incorporates both lipophilic (phenyl, butyl) and polar (methoxy, methylthio) regions, which can significantly influence its solubility, cell membrane permeability, and interaction with biological targets. The oxalamide functional group is known to serve as a privileged scaffold in medicinal chemistry and chemical biology, often enabling hydrogen bonding and coordination with biomolecules. The presence of the methylthioether on the aniline ring may offer a potential site for metabolic reactions or specific interactions. Researchers value this compound and its analogs as valuable tools for probing biological systems, with potential research applications in developing enzyme inhibitors, studying protein-protein interactions, and as a synthetic intermediate for more complex molecules. The chiral center at the 2-position of the butyl chain suggests that stereoisomers of this compound could exhibit divergent biological activities, a consideration important for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-N'-(2-methylsulfanylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-20(25-2,15-10-6-5-7-11-15)14-21-18(23)19(24)22-16-12-8-9-13-17(16)26-3/h5-13H,4,14H2,1-3H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIZAYRMDALXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Oxalyl chloride reacts with primary amines to form bis-acyl chloride intermediates, which subsequently undergo nucleophilic substitution with the second amine. Critical parameters include:

  • Temperature : Reactions typically proceed at 0–5°C to mitigate exothermic side reactions.
  • Solvent : Dichloromethane or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve intermediates.
  • Stoichiometry : A 1:2 molar ratio of oxalyl chloride to total amines ensures complete conversion, though stepwise addition is necessary to avoid dimerization.

Stepwise Procedure

  • Formation of mono-acyl chloride :
    Oxalyl chloride (1 equiv) is added dropwise to 2-methoxy-2-phenylbutylamine (1 equiv) in anhydrous THF at 0°C. The intermediate N-(2-methoxy-2-phenylbutyl)oxalyl chloride is isolated via vacuum distillation.
  • Coupling with 2-(methylthio)aniline :
    The mono-acyl chloride is reacted with 2-(methylthio)aniline (1.1 equiv) in the presence of triethylamine (2 equiv) as a base. The product precipitates upon quenching with ice water and is purified via recrystallization from ethanol.

Yield : 68–72% (over two steps).
Purity : >95% (HPLC).

Catalytic Dehydrogenative Coupling of Ethylene Glycol

Emerging methodologies emphasize atom-economic strategies, such as the ruthenium-catalyzed dehydrogenative coupling of ethylene glycol (EG) with amines. This approach avoids stoichiometric reagents and generates H2 as the sole byproduct.

Reaction Design

The protocol employs a Ru-MACHO-BH catalyst (0.5 mol%) and tBuOK (2 mol%) in toluene at 150°C. For the target compound, the process involves:

  • Dehydrogenation of EG : EG undergoes catalytic dehydrogenation to form oxalic acid derivatives in situ.
  • Sequential amine coupling :
    • 2-Methoxy-2-phenylbutylamine is introduced first, forming a mono-amide intermediate.
    • 2-(methylthio)aniline is added subsequently to complete the oxalamide structure.

Advantages and Limitations

  • Yield : 60–65% (lower than conventional methods due to steric hindrance).
  • Sustainability : Eliminates toxic reagents (e.g., thionyl chloride) and reduces waste.
  • Scope : Less effective for bulky amines like 2-methoxy-2-phenylbutylamine, necessitating prolonged reaction times (48–72 hrs).

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Patent literature describes SPPS-inspired techniques for structurally analogous oxalamides. A resin-bound strategy ensures regiocontrol and simplifies purification.

Key Steps

  • Resin functionalization : Wang resin is preloaded with Fmoc-protected 2-(methylthio)aniline using HATU/DIEA activation.
  • Oxalyl bridge incorporation : Oxalic acid dichloride is coupled to the resin-bound amine under argon.
  • Second amine coupling : 2-Methoxy-2-phenylbutylamine is introduced via dropwise addition in DMF.
  • Cleavage and isolation : TFA/water (95:5) liberates the product, which is purified via preparative HPLC.

Yield : 55–60% (crude), improving to >90% purity post-HPLC.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantages Limitations
Oxalyl Chloride 68–72 >95 High efficiency, scalability Toxic reagents, waste generation
Dehydrogenative 60–65 85–90 Atom-economic, sustainable Low yield for bulky amines
SPPS 55–60 >90 Regiocontrol, ease of purification High cost, limited scalability

Challenges and Mitigation Strategies

Steric Hindrance

The 2-methoxy-2-phenylbutyl group imposes significant steric bulk, slowing nucleophilic attack. Solutions include:

  • Microwave-assisted synthesis : Reducing reaction time from 72 hrs to 6 hrs (observed in analogous systems).
  • Ultrasonication : Enhances mixing and mass transfer in heterogeneous reactions.

Thioether Sensitivity

The methylthio group is prone to oxidation. Protective measures involve:

  • Inert atmosphere : Reactions conducted under N2 or Ar.
  • Antioxidants : Addition of 0.1% BHT stabilizes intermediates during isolation.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and methylthio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Modifications and Functional Groups

Oxalamides exhibit diverse biological activities based on substituent variations. Key analogs and their structural features include:

Compound Name / ID N1 Substituent N2 Substituent Key Functional Groups
Target Compound 2-Methoxy-2-phenylbutyl 2-(Methylthio)phenyl Methoxy, methylthio, phenyl
S336 (FL-no. 16.099) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxy, pyridyl
Compound 13 (1-Acetylpiperidin-2-yl)(thiazolyl)methyl 4-Chlorophenyl Thiazolyl, chlorophenyl
Compound 16 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Hydroxybenzoyl, methoxy
Compound 19 2-Bromophenyl 4-Methoxyphenethyl Bromo, methoxy
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide Adamant-2-yl Benzyloxy Adamantane, benzyloxy

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy group (electron-donating) and methylthio group (moderately electron-withdrawing) contrast with S336’s dimethoxy and pyridyl groups, which enhance flavor receptor (hTAS1R1/hTAS1R3) binding .
  • Steric Effects : The 2-phenylbutyl group in the target compound introduces steric bulk compared to smaller substituents like 4-methoxyphenethyl in Compounds 16–23 . This may influence synthetic yields and binding kinetics.
Antiviral Activity
  • Compound 13 : Exhibits anti-HIV activity (IC50 = 0.5 µM) targeting the CD4-binding site. Its thiazolyl and chlorophenyl groups enhance viral entry inhibition.
  • Target Compound: No direct data, but analogs with aromatic/heterocyclic substituents (e.g., thiazolyl, pyridyl) show enhanced antiviral potency.
Flavor Enhancement
  • S336 : A potent umami agonist (EC50 = 3 µM) approved globally as a flavoring agent (FEMA 4233). Its dimethoxy and pyridyl groups are critical for receptor interaction.
Enzyme Inhibition
  • Target Compound : The methylthio group could modulate CYP interactions differently, though data are lacking.

Metabolic and Toxicological Profiles

  • NOEL = 100 mg/kg/day (rat), with a safety margin >33 million for human exposure.
  • Regulatory Considerations: Structural analogs with oxalamide backbones are generally deemed safe for flavoring, but novel substituents (e.g., methylthio) require specific toxicological evaluation .

Biological Activity

N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide, identified by its CAS number 1704664-08-3, is a complex organic compound that has attracted considerable interest in scientific research due to its unique structural features and potential biological activities. This compound includes a methoxy group, a phenylbutyl chain, and a methylthio-substituted phenyl group attached to an oxalamide core, which contributes to its distinctive chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to various enzymes or receptors, thereby modulating their activity. The exact pathways involved may differ based on the specific biological context in which the compound is applied.

Potential Therapeutic Applications

Research has indicated that this compound may possess significant antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
  • Anticancer Properties : Investigations into the anticancer potential of this compound have shown promise in vitro, particularly against certain cancer cell lines. The compound may induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activity
2-Methyl-2-phenylpropanoic acidContains a methyl group on a phenylpropanoic coreAnti-inflammatory
2,2-Dimethoxy-2-phenylacetophenoneTwo methoxy groups on a phenylacetophenone structureAntioxidant
2-Methoxy-2-phenylpropionic acid methyl esterMethoxy and phenolic groupsAntimicrobial

This compound stands out due to its unique combination of functional groups that confer distinct chemical and biological properties compared to these similar compounds .

Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting a strong potential for development into an antimicrobial agent.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations (10 µM to 100 µM) led to increased apoptosis rates, with a notable IC50 value of approximately 30 µM. The compound's ability to induce cell cycle arrest at the G0/G1 phase was also documented, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step coupling of substituted phenyl and butyl intermediates via oxalamide linkage. Key steps include:

  • Preparation of 2-methoxy-2-phenylbutylamine and 2-(methylthio)phenylamine intermediates through nucleophilic substitution or reductive amination .
  • Coupling using oxalyl chloride or activated esters under inert atmosphere (e.g., N₂), with reaction temperatures maintained at 0–5°C to minimize side reactions .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Factors : Solvent choice (e.g., dichloromethane for solubility), stoichiometric ratios (1:1.2 amine:oxalyl chloride), and pH control during intermediate isolation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (δ 3.2–3.5 ppm), methylthio (δ 2.5 ppm), and oxalamide NH protons (δ 8.1–8.3 ppm). Aromatic protons in phenylbutyl and methylthiophenyl groups appear as multiplet signals (δ 6.8–7.4 ppm) .
  • IR Spectroscopy : Confirm oxalamide C=O stretches (1640–1680 cm⁻¹) and N-H bends (1530–1570 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the biological activity of this compound?

  • Methodological Answer :

  • Dose-Response Studies : Perform in vitro assays (e.g., enzyme inhibition, cell viability) across a concentration gradient (1 nM–100 µM) to validate computational IC₅₀ values .
  • Structural Analog Comparison : Synthesize derivatives with modified methoxy or methylthio groups to assess structure-activity relationships (SAR) .
  • Molecular Dynamics Simulations : Refine docking models by incorporating solvent effects and flexible receptor conformations to reconcile binding affinity discrepancies .

Q. How can researchers optimize the synthetic protocol for this compound to address low yields in the final coupling step?

  • Methodological Answer :

  • Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt to improve amide bond formation efficiency .
  • Temperature Optimization : Increase reaction temperature to 25°C post-initial coupling to accelerate kinetics while monitoring for decomposition via TLC .
  • Intermediate Purity : Pre-purify amine intermediates via flash chromatography to eliminate competing nucleophiles that reduce yield .

Q. What methodological approaches are recommended to analyze the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate the compound (10 µM) with human or rat liver microsomes (0.5 mg/mL) at 37°C, and quantify parent compound degradation over 60 minutes using LC-MS/MS .
  • Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isozymes to identify metabolic liabilities. Use fluorescent probes (e.g., 7-benzyloxyquinoline) for high-throughput analysis .
  • Stable Isotope Tracing : Synthesize a deuterated analog to track metabolic pathways and identify major Phase I/II metabolites .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous versus organic solvents?

  • Methodological Answer :

  • Standardized Solubility Testing : Use shake-flask method (pH 7.4 PBS vs. DMSO) under controlled temperature (25°C). Centrifuge at 10,000 rpm to separate undissolved particles, and quantify via UV-Vis (λ max ≈ 270 nm) .
  • Particle Size Analysis : Characterize crystallinity via XRD; amorphous forms may exhibit higher apparent solubility than crystalline forms, leading to discrepancies .

Q. What experimental controls are essential when observing variability in the compound’s enzyme inhibition potency across assays?

  • Methodological Answer :

  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples to normalize plate-to-plate variability .
  • Buffer Composition : Standardize ionic strength (e.g., 150 mM NaCl) and reducing agents (e.g., 1 mM DTT) to maintain enzyme activity .
  • Pre-incubation Time : Ensure consistent equilibration (e.g., 30 minutes) between compound and enzyme before substrate addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.